4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine is a heterocyclic compound that incorporates a thieno and oxepine moiety into its structure. This compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
This compound can be synthesized through several methods, primarily involving the transformation of benzo[b]thiophene derivatives through various chemical reactions. Research has shown that derivatives of benzo[b]thiophene can undergo photolysis or other chemical transformations to yield 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its analogs .
4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine is classified as a fused bicyclic compound due to its dual ring structure comprising both thieno and oxepine elements. It is part of the broader category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine can be achieved through several synthetic pathways:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and selectivity. For example, using solvents like THF (tetrahydrofuran) during photolysis reactions can enhance the efficiency of the desired transformations .
The molecular structure of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine features a fused bicyclic system with a distinct arrangement of carbon and sulfur atoms. The presence of the oxepine ring contributes to its unique chemical properties.
4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound often require specific conditions such as acidic or basic environments to facilitate the desired transformations. For instance, certain reactions may proceed more efficiently under acidic catalysis or using specific metal catalysts .
The mechanism of action for compounds like 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine typically involves interactions with biological targets such as enzymes or receptors. The thieno and oxepine moieties may facilitate binding through hydrophobic interactions or hydrogen bonding.
Research has indicated that similar compounds exhibit activity against various biological targets including cancer cells and microbial pathogens. The specific binding affinities and mechanisms may vary based on structural modifications made to the parent compound .
Relevant data from studies indicate that modifications to the substituents on the rings can significantly alter these properties, influencing both solubility and reactivity profiles .
4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine has potential applications in:
4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine represents a structurally intricate polycyclic heterocyclic system that integrates oxygen and sulfur atoms within a seven-membered oxepine scaffold. This molecular architecture positions it at the intersection of benzoxepine and thiophene chemistry, enabling distinctive electronic and steric properties exploitable in drug design. Unlike conventional monocyclic heterocycles, its fused ring system confers conformational constraints that enhance target selectivity and metabolic stability. The compound exemplifies modern trends in heterocyclic chemistry, where strategic fusion of aromatic and saturated rings generates novel pharmacophores with tailored bioactivity.
4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine belongs to the dihydrothieno-oxepine subclass of heterocyclic compounds. Its systematic IUPAC nomenclature defines the core as a partially saturated 7-membered oxepine ring, fused at positions [b] and [2,3-d] with benzene and thiophene rings, respectively [4] [9]. This tri-cyclic framework (Figure 1) exhibits the following structural attributes:
Feature | Description |
---|---|
Molecular Formula | C~14~H~12~OS |
Ring System | Benzene + Thiophene + Oxepine (fused) |
Hantzsch-Widman Class | Oxepine (7-membered oxygen heterocycle) with thieno fusion [4] |
Key Bonds | C4-C5 single bond; C2-C3/C9a-C9b double bonds in oxepine ring |
Stereochemistry | Non-planar boat conformation of dihydro-oxepine; restricted rotation at C4-C5 |
The compound’s structural relatives include dibenzo[b,f]oxepines (e.g., pacharin) and thieno[3,2-d]pyrimidines, though its unique oxygen-sulfur synergy differentiates its electronic profile [6] [9]. The dihydro-oxepine moiety reduces ring strain compared to fully unsaturated analogs while maintaining π-conjugation through the benzene and thiophene units. This balance enables optimal interactions with biological targets requiring both rigidity and moderate flexibility.
The exploration of thieno-oxepine hybrids emerged as an evolutionary response to limitations in earlier heterocyclic pharmacophores. Key developmental milestones include:
2010–Present: Thiophene-oxepine fusion emerged as a strategy to enhance electron density and hydrogen-bonding capacity. Seminal work focused on thieno[3,2-d]pyrimidine-oxepine hybrids as dual phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors, exploiting the thiophene’s role in π-stacking with kinase hinge regions [3].
Table 2: Evolution of Key Oxepine-Containing Pharmacophores
Era | Scaffold Type | Example Compound | Therapeutic Application |
---|---|---|---|
1980s | Dibenzo[b,f]oxepines | Pacharin | Antiproliferative natural product [6] |
1990s | Dihydrobenzoxepines | Olopatadine precursor | Antiallergic [9] |
2000s | Thienopyrimidines | GDC-0941 (PI3K inhibitor) | Anticancer [3] |
2010s+ | Thieno-oxepine hybrids | 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine derivatives | Kinase modulation / Tubulin binding [3] [6] |
The integration of thiophene into oxepine frameworks addressed bioavailability challenges in earlier dibenzo-oxepines, as the sulfur atom improved membrane permeability and metabolic resistance. Modern synthetic routes now enable precise regiocontrol over thiophene fusion positions ([2,3-d] vs. [3,2-d]), allowing fine-tuning of target engagement [3] [10].
4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine serves as a privileged synthetic mimic of bioactive natural dibenzo[b,f]oxepines, replicating their spatial and electronic profiles while enhancing drug-like properties:
Kinase-Directed Hybrids: Contemporary designs fuse the thieno-oxepine core with thienopyrimidine pharmacophores to yield dual PI3K/mTOR inhibitors. The oxepine’s morpholine-equivalent oxygen and thiophene’s hydrogen-bond acceptor sites enable simultaneous hinge-region binding and hydrophobic pocket occupation [3]. Compound 18b (a thieno[3,2-d]pyrimidine-oxepine hybrid) exemplifies this strategy, showing nanomolar IC~50~ against phosphoinositide 3-kinase and mammalian target of rapamycin enzymes [3].
Table 3: Bioactive Analog Design Strategies Using 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine
Target Pathway | Structural Modification | Biological Outcome |
---|---|---|
Tubulin Polymerization | C2/C3 Methoxy substitutions; C9 keto group | Antimitotic activity (IC~50~ 2.4–25.7 μg/mL vs. BXPC-3) [6] |
COX-2/5-LOX Inhibition | C2-Aroyl hydrazone or aryl hydrazide appendages | Dual enzyme inhibition; reduced gastrointestinal toxicity [9] |
PI3K/mTOR Signaling | C6-Aroyl hydrazone linked to aminopyrimidine at C2 | Nanomolar enzyme inhibition; antiproliferative activity [3] |
The scaffold’s versatility enables modular derivatization at C2 (electrophile-sensitive), C3 (hydrogen-bond donor), and the oxepine oxygen (conformational control), facilitating target-specific optimization. Its capacity to bridge natural product bioactivity with synthetic tractability underscores its enduring value in medicinal chemistry [2] [3] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3